Product packaging for L-guluronate(Cat. No.:)

L-guluronate

Cat. No.: B1231664
M. Wt: 193.13 g/mol
InChI Key: IAJILQKETJEXLJ-SQOUGZDYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-guluronate is a guluronate. It is a conjugate base of a L-guluronic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O7- B1231664 L-guluronate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-M

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

The Broader Importance of Uronic Acids in Biopolymers

Uronic acids are a class of sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. This structural feature imparts a negative charge to the polymers they form, known as polyuronides, influencing their interactions with their environment, particularly with metal ions. eolss.netresearchgate.net These anionic polysaccharides are essential components in the extracellular matrices of various organisms, from bacteria to eukaryotes, where they provide structural support, protection, and mediate cell adhesion. eolss.netoup.com The presence of uronic acids is also linked to the antioxidant properties of polysaccharides, as the nucleophilic carbonyl group enhances their reactivity with free radicals. researchgate.net

An Overview of L Guluronate As a Monosaccharide Unit

L-guluronate, or L-guluronic acid, is a C-5 epimer of D-mannuronic acid. wikipedia.org This means it differs from D-mannuronic acid only in the spatial arrangement of the hydroxyl group at the fifth carbon atom. This seemingly minor stereochemical difference has profound implications for the three-dimensional structure and behavior of the polymers it forms. researchgate.net The structure of α-L-guluronic acid, with its specific arrangement of hydroxyl groups, allows for the effective binding of divalent cations like calcium. wikipedia.org

The Central Role of L Guluronate in Alginates

L-guluronate is a fundamental building block of alginate, a linear binary copolymer predominantly found in the cell walls of brown algae (Phaeophyceae) and as an extracellular polysaccharide in some bacteria, such as species of Pseudomonas and Azotobacter. nih.govcazypedia.orgwikipedia.orgnih.gov Alginate is not a simple random copolymer; instead, it is composed of blocks of consecutive G residues (G-blocks), blocks of consecutive M residues (M-blocks), and blocks of alternating M and G residues (MG-blocks). researchgate.netresearchgate.net

The proportion and distribution of these blocks, particularly the G-blocks, are crucial in determining the physical properties of the alginate. researchgate.net Alginates with a high content of this compound blocks are known to form strong and rigid gels in the presence of divalent cations, most notably calcium ions (Ca²⁺). researchgate.netnih.gov This is due to the specific conformation of the G-blocks, which creates a corrugated "egg-box" structure that effectively chelates the calcium ions, forming cross-links between adjacent polymer chains. nih.govmdpi.com In contrast, alginates rich in mannuronic acid tend to form softer, more flexible gels. mdpi.com The addition of polyguluronate to native alginate has been shown to increase gel strength and rigidity. e3s-conferences.org

Bacterial alginates are initially synthesized as polymannuronic acid. researchgate.net The this compound residues are then introduced into the polymer chain through the action of enzymes called mannuronan C-5-epimerases. researchgate.netmdpi.com These enzymes convert D-mannuronic acid residues into L-guluronic acid residues at the polymer level, thereby tailoring the structure and properties of the final alginate. nih.govmdpi.com

The Discovery of L Guluronate in Alginic Acid

Precursor Pathways for Mannuronate Synthesis

The journey to this compound begins with the formation of its precursor, β-D-mannuronate, which is first synthesized in the form of a nucleotide sugar, guanosine (B1672433) diphosphate (B83284) (GDP)-mannuronic acid. researcherslinks.com This activated precursor is the building block for the initial polymannuronic acid chain. nih.gov

Fructose-6-Phosphate (B1210287) to GDP-Mannuronic Acid Pathway

The synthesis of GDP-mannuronic acid starts from the central metabolite fructose-6-phosphate. researcherslinks.comresearchgate.netnih.gov This pathway involves a series of four enzymatic steps catalyzed by specific enzymes. researcherslinks.comgriffith.edu.au In bacteria, fructose-6-phosphate is derived from central carbon metabolism, often through gluconeogenesis from intermediates of the tricarboxylic acid (TCA) cycle, such as oxaloacetate. researcherslinks.comresearchgate.net

The conversion process is as follows:

Fructose-6-phosphate is isomerized to mannose-6-phosphate (B13060355) . researcherslinks.com

Mannose-6-phosphate is then converted to mannose-1-phosphate . researcherslinks.comwindows.net

Mannose-1-phosphate reacts with guanosine triphosphate (GTP) to form GDP-mannose . researcherslinks.com

Finally, GDP-mannose is irreversibly oxidized to GDP-mannuronic acid . researcherslinks.com

This final product, GDP-mannuronic acid, serves as the activated precursor for the polymerization into polymannuronic acid. researcherslinks.comnih.gov

Role of Key Enzymes in Precursor Synthesis

Several key enzymes are responsible for catalyzing the steps in the conversion of fructose-6-phosphate to GDP-mannuronic acid. The genes encoding many of these enzymes are found within the alg operon in alginate-producing bacteria like Pseudomonas aeruginosa and Azotobacter vinelandii. researcherslinks.comnih.gov

EnzymeGeneFunction
AlgA algAA bifunctional enzyme. It first acts as a phosphomannose isomerase, converting fructose-6-phosphate to mannose-6-phosphate. researcherslinks.commdpi.com It then functions as a GDP-mannose pyrophosphorylase, catalyzing the formation of GDP-mannose from mannose-1-phosphate and GTP. researcherslinks.com
AlgC algCThis enzyme, a phosphomannomutase, is responsible for the conversion of mannose-6-phosphate to mannose-1-phosphate. researcherslinks.commdpi.com The algC gene is notably not located within the main alg operon. researcherslinks.com
AlgD algDAs a GDP-mannose dehydrogenase, AlgD catalyzes the final, rate-limiting, and irreversible oxidation of GDP-mannose to produce GDP-mannuronic acid. researcherslinks.com

Epimerization of β-D-Mannuronate to α-L-Guluronate

Once polymannuronic acid is synthesized, the crucial transformation to introduce this compound occurs. This is not a random process but a highly controlled enzymatic modification known as epimerization.

C5-Epimerization Mechanism in Alginate Biosynthesis

The conversion of β-D-mannuronate (M) residues to α-L-guluronate (G) residues is catalyzed by a class of enzymes called mannuronan C-5-epimerases (EC 5.1.3.37). ntnu.nomdpi.comgenome.jp These enzymes act on the mannuronate residues already incorporated into the alginate polymer chain. ntnu.nocazypedia.orgplos.org This epimerization involves the inversion of the stereochemistry at the C-5 carbon of the mannuronate residue. ntnu.no The reaction mechanism is thought to be analogous to that of polysaccharide lyases. nih.gov

Role of Carboxyl Group Neutralization and Proton Abstraction

The catalytic mechanism of C-5-epimerases is a multi-step process. mdpi.comcazypedia.org A proposed mechanism involves three key steps:

Neutralization of the carboxyl group: The negatively charged carboxylate group of the mannuronate residue is neutralized. This can be achieved through protonation or by interaction with a positively charged amino acid residue in the enzyme's active site, such as arginine. nih.govcazypedia.orgresearchgate.net This neutralization is crucial as it lowers the pKa of the proton at the C-5 position, making it more acidic and easier to remove. cazypedia.orgpnas.org

Proton abstraction: A basic amino acid residue in the active site, such as histidine, acts as a catalytic base to abstract the proton from the C-5 carbon of the mannuronate residue. nih.govcazypedia.orgresearchgate.net This results in the formation of a transient, resonance-stabilized enolate intermediate. cazypedia.org

Reprotonation: A catalytic acid residue then donates a proton back to the C-5 carbon, but from the opposite face of the sugar ring. nih.govcazypedia.orgresearchgate.net This re-protonation with inverted stereochemistry completes the epimerization, resulting in the formation of an α-L-guluronate residue and a conformational flip of the sugar ring from the ⁴C₁ to the ¹C₄ chair conformation. cazypedia.orgresearchgate.net

This intricate enzymatic process allows for the precise tailoring of the alginate polymer, creating a diverse range of structures with specific biological functions and industrial applications.

Formation of Enolate Intermediate

The enzymatic conversion of a D-mannuronate residue within the alginate polymer to an this compound residue proceeds through a well-defined mechanism involving the formation of a key intermediate. This process is catalyzed by mannuronan C5-epimerases. cazypedia.orgnih.gov

The catalytic cycle begins with the neutralization of the negative charge on the carboxyl group of the D-mannuronate substrate. cazypedia.orgntnu.no This charge neutralization, which may occur through protonation or interaction with a positively charged amino acid residue in the enzyme's active site, is crucial as it lowers the pKa of the proton attached to the fifth carbon (C5). cazypedia.orgnih.gov

Following this initial step, a general base residue within the enzyme's active site abstracts the now more acidic proton from the C5 position. cazypedia.orgntnu.no The removal of this proton leads to the formation of a planar, resonance-stabilized enolate intermediate. cazypedia.orgnih.gov This intermediate is a transient species in the epimerization reaction. nih.gov The mechanism is similar to that employed by polysaccharide lyases, and indeed, some C5-epimerases from Azotobacter vinelandii exhibit both epimerase and lyase activity. cazypedia.org

Stereochemical Inversion at C5 Position

The formation of the enolate intermediate sets the stage for the critical stereochemical inversion at the C5 position. Once the enolate is formed, the subsequent step determines the outcome of the reaction. In the case of epimerization, a general acid residue in the enzyme's active site donates a proton back to the C5 carbon. cazypedia.org

Crucially, this proton is delivered to the opposite face of the sugar ring from where the original proton was abstracted. cazypedia.orgntnu.nonih.gov This reprotonation from the opposite side results in the inversion of the stereochemistry at the C5 center, transforming the β-D-mannuronate residue into an α-L-guluronate residue. cazypedia.orgntnu.no This process is essentially irreversible; existing this compound residues are not converted back to D-mannuronate. nih.gov

Concurrently with the reprotonation, the conformation of the sugar ring flips from the 4C1 chair conformation, characteristic of β-D-mannuronate, to the 1C4 conformation of α-L-guluronate. cazypedia.org

Cellular Localization of this compound Biosynthesis Machinery

The enzymatic machinery responsible for the biosynthesis of this compound is part of a larger, complex system that synthesizes and secretes the entire alginate polymer. In bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii, this machinery is organized into a multiprotein complex that spans the inner membrane, the periplasm, and the outer membrane. researcherslinks.comnih.govresearchgate.net

The synthesis of the precursor, GDP-mannuronic acid, occurs in the cytoplasm. researcherslinks.comnih.gov The polymerization of these precursors into polymannuronic acid is handled by a complex in the inner membrane, believed to involve the proteins Alg8 and Alg44. nih.govfrontiersin.org

The critical epimerization step, the conversion of D-mannuronate to this compound, occurs in the periplasmic space. researcherslinks.comnih.gov The enzyme responsible, mannuronan C5-epimerase (encoded by the algG gene), is located in the periplasm. uniprot.orgresearcherslinks.comnih.gov AlgG is part of a proposed protein scaffold that guides the nascent alginate chain through the periplasm. uniprot.orgnih.gov This complex also includes other proteins such as AlgK and AlgX, which are also periplasmic, and the outer membrane porin AlgE, which facilitates the final export of the modified alginate polymer. nih.govresearchgate.net This organized complex is thought to protect the alginate polymer from degradation by periplasmic lyases like AlgL. uniprot.orgresearchgate.net

Table 1: Key Proteins in this compound Biosynthesis and Alginate Secretion This table is interactive. You can sort the columns by clicking on the headers.

Protein Gene Cellular Localization Proposed Function
AlgD algD Cytoplasm Catalyzes the formation of GDP-mannuronic acid. frontiersin.org
Alg8 alg8 Inner Membrane Putative glycosyltransferase involved in polymerization. nih.govfrontiersin.org
Alg44 alg44 Inner Membrane Part of the polymerization complex; binds c-di-GMP. frontiersin.org
AlgG algG Periplasm Mannuronan C5-epimerase; converts D-mannuronate to this compound. uniprot.orgresearcherslinks.com
AlgK algK Periplasm Component of the periplasmic protein scaffold. nih.govresearchgate.net
AlgX algX Periplasm Component of the periplasmic protein scaffold. nih.govresearchgate.net
AlgL algL Periplasm Alginate lyase that can degrade alginate. uniprot.orgresearcherslinks.com
AlgE algE Outer Membrane Porin for exporting the alginate polymer. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
α-L-guluronate
Alginate
Alginic acid
β-D-mannuronate
c-di-GMP (Cyclic dimeric guanosine monophosphate)
Fructose-6-phosphate
GDP-mannose
GDP-mannuronic acid
This compound
Mannuronic acid

Mannuronan C5-Epimerases (MC5Es)

Mannuronan C5-epimerases are found in alginate-producing organisms, including brown algae and bacteria from the genera Azotobacter and Pseudomonas. cazypedia.orgqmul.ac.ukresearchgate.net They catalyze the inversion of stereochemistry at the C5 position of mannuronate residues within the alginate chain, converting them into guluronate residues. cazypedia.orgresearchgate.net This epimerization is not random and results in the formation of blocks of M-residues, G-residues, or alternating MG-sequences. cazypedia.org

Classification and Diversity of MC5Es (e.g., AlgE family, AlgG)

Bacterial mannuronan C5-epimerases are broadly categorized into two main types: the periplasmic, calcium-independent AlgG and the extracellular, calcium-dependent AlgE family. cazypedia.orgasm.orgfrontiersin.org

AlgG: Found in all known alginate-producing bacteria, AlgG is a periplasmic epimerase encoded by the algG gene, which is part of the alginate biosynthesis gene cluster. frontiersin.orguniprot.orgnih.gov It typically introduces single G residues into stretches of mannuronan, creating alternating MG-blocks. cazypedia.org Strains of Pseudomonas aeruginosa with a mutated algG gene produce pure mannuronan. cazypedia.org

AlgE Family: The AlgE family of epimerases is secreted extracellularly and is dependent on calcium for activity. cazypedia.orgasm.org These enzymes are notably found in Azotobacter vinelandii, which possesses seven distinct AlgE enzymes (AlgE1-7). nih.govmdpi.com The AlgE enzymes are modular, consisting of one or two catalytic A-modules and one to seven regulatory R-modules. plos.orgntnu.nonih.gov This modular structure contributes to their diversity in action, with different AlgE enzymes producing distinct M/G patterns. For instance, AlgE4 generates strictly alternating MG-blocks, while others like AlgE2, AlgE5, and AlgE6 create G-blocks of varying lengths. ntnu.no AlgE1 and AlgE3 are unique in that they contain two catalytic modules, one for forming G-blocks and another for creating MG-blocks. ntnu.no AlgE7 exhibits bifunctional activity as both an epimerase and an alginate lyase. ntnu.noasm.org

The diversity of MC5Es is also evident in brown algae, where a large multigenic family of these enzymes exists, suggesting functional specialization to control the varied alginate composition in different tissues and in response to environmental conditions. nih.govoup.com

Classification and Characteristics of Mannuronan C5-Epimerases
Enzyme TypeLocationCa2+ DependenceTypical ProductExamplesKey Features
AlgGPeriplasmicIndependentAlternating MG-blocksP. aeruginosa AlgG, A. vinelandii AlgGEncoded within the alginate biosynthesis gene cluster. frontiersin.org
AlgE FamilyExtracellularDependentVaries (MG-blocks, G-blocks of different lengths)A. vinelandii AlgE1-7Modular structure with A and R modules; different enzymes create distinct patterns. ntnu.no

Structural Biology of MC5Es

The three-dimensional structures of several MC5Es have been elucidated, providing insights into their catalytic mechanism and substrate binding.

The first crystal structure of an MC5E to be solved was the A-module of AlgE4 from A. vinelandii (AlgE4A). nih.govcazypedia.org It revealed a right-handed parallel β-helix fold, a structure commonly found in polysaccharide-modifying enzymes. nih.gov This structure features an extended, positively charged cleft that forms the catalytic site. nih.gov

The crystal structure of AlgG from Pseudomonas syringae also shows a right-handed parallel β-helix, but with a more elaborate "lid" structure at the N-terminus. nih.govpdbj.org The active site is located in a conserved, electropositive groove that can accommodate the polymannuronan substrate. nih.govpdbj.org This groove is proposed to contain at least nine substrate-binding subsites, which help to align the polymer for catalysis. nih.gov

Site-directed mutagenesis studies have been crucial in identifying the key amino acid residues involved in catalysis. In the AlgE family, a conserved YG(F/I)DPH(D/E) motif is located in the active site. cazypedia.org For AlgE4A, Tyr149, Asp152, His154, and Asp178 have been identified as essential for activity. nih.gov It is proposed that Tyr149 acts as the proton acceptor (catalytic base) and His154 as the proton donor (catalytic acid). nih.gov

For AlgG, functional analyses of mutants suggest that His319 functions as the catalytic base, abstracting the proton from C5. nih.gov Arg345 is thought to neutralize the negative charge of the carboxylate group on the mannuronate residue during the reaction. nih.gov

Identified Catalytic Residues in MC5Es
EnzymeProposed Catalytic BaseProposed Catalytic AcidCharge Neutralizing ResidueOther Essential Residues
AlgE4 (A. vinelandii)Tyr149 nih.govHis154 nih.govNot explicitly defined (possibly Ca2+)Asp152, Asp178 nih.gov
AlgG (P. syringae)His319 nih.govWater nih.govArg345 nih.gov-

Calcium ions (Ca²⁺) play a critical role in the function and stability of the AlgE family of epimerases, whereas AlgG is Ca²⁺-independent. asm.orgfrontiersin.orgnih.gov

For the AlgE enzymes, Ca²⁺ is essential for the structural integrity of both the catalytic A-modules and the regulatory R-modules. asm.orgnih.gov The R-modules contain multiple copies of a nine-amino-acid motif known to be involved in Ca²⁺ binding. frontiersin.org While initially thought to have a purely structural role in the A-modules, recent studies suggest a more direct role for Ca²⁺ in catalysis. nih.govresearchgate.net Molecular dynamics simulations of the AlgE6 A-module indicate that a Ca²⁺ ion in the active site increases the binding strength to the substrate and raises the energy barrier for substrate dissociation. nih.gov This suggests that Ca²⁺ may participate in the first step of the enzymatic reaction by neutralizing the charge of the substrate's carboxylate group. asm.orgnih.gov In contrast, the activity of P. aeruginosa AlgG is not dependent on Ca²⁺, and in fact, the Ca²⁺-alginate complex is not a substrate for this enzyme. nih.gov

Identification of Catalytic Residues

Enzymatic Mechanism and Kinetics

The proposed mechanism for mannuronan C5-epimerases shares similarities with that of alginate lyases. researchgate.netasm.orgmdpi.com The reaction is thought to proceed through several key steps:

Charge Neutralization: The negative charge of the carboxylate group on the β-D-mannuronate residue is neutralized. In AlgE enzymes, this is likely accomplished by a Ca²⁺ ion, while in AlgG, it is proposed to be an arginine residue (Arg345). researchgate.netasm.orgnih.gov

Proton Abstraction: A catalytic base (e.g., His319 in AlgG, Tyr149 in AlgE4) abstracts the proton from the C5 position of the sugar ring. nih.govcazypedia.orgnih.gov

Intermediate Formation: This abstraction leads to the formation of a transient enolate intermediate. cazypedia.org

Reprotonation: A catalytic acid (e.g., a water molecule in AlgG, His154 in AlgE4) donates a proton to the C5 carbon from the opposite face of the ring, resulting in the inversion of stereochemistry and the formation of an α-L-guluronate residue. nih.govcazypedia.orgresearchgate.netnih.gov

Kinetic studies of P. aeruginosa C5-mannuronan epimerase (an AlgG type) have shown that the enzyme's efficiency is dependent on the size of the substrate. nih.govacs.org The minimal substrate size was found to be an oligomannuronate of nine residues. nih.govacs.org The maximum velocity (kcat) increased as the substrate length grew from 10 to 20 residues, while the Michaelis constant (Km) decreased significantly with longer substrates, indicating a higher affinity for larger polymers. nih.govacs.org The reaction catalyzed by this enzyme reaches an apparent equilibrium when the guluronate content of the polymer is about 75%. nih.govacs.org The pH dependence of the kinetic parameters for the P. aeruginosa enzyme suggests that three residues with a pKa of approximately 7.6 must be protonated for catalysis to occur. nih.govacs.org

Kinetic Parameters of P. aeruginosa C5-Mannuronan Epimerase nih.govacs.org
Substrate Size (residues)kcat (s-1)Km (µM)
100.001880
<15-
200.0218-
>1000.02184
Intermediate Species Formation

This compound-Specific Alginate Lyases

This compound-specific alginate lyases, also known as poly(α-L-guluronate) lyases (EC 4.2.2.11), are enzymes that degrade alginate by cleaving the glycosidic bonds specifically at this compound residues. kkp.go.idwikipedia.org These enzymes are crucial for the breakdown of alginate and the production of alginate oligosaccharides with defined structures.

Alginate lyases employ a β-elimination mechanism to cleave the (1→4)-O-glycosidic bonds within the alginate polymer. nih.govresearchgate.net This reaction involves the abstraction of the proton at the C5 position of the this compound residue by a catalytic base, leading to the formation of a double bond between C4 and C5. cazypedia.orgmdpi.com Simultaneously, a catalytic acid donates a proton to the glycosidic oxygen, resulting in the cleavage of the bond and the formation of an unsaturated oligosaccharide with a 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid at the new non-reducing end. nih.govmdpi.com In the case of this compound, the proton abstraction and donation occur in an anti-periplanar fashion. cazypedia.org

Many alginate lyases exhibit a high degree of specificity for the type of uronic acid block they cleave. wikipedia.orgmdpi.com this compound-specific lyases preferentially degrade the homopolymeric blocks of α-L-guluronate (poly-G blocks). mdpi.comfrontiersin.org This specificity is critical for generating G-rich oligosaccharides and for the structural analysis of alginate. Some lyases may also cleave within alternating MG blocks, but their primary activity is directed towards the G-G linkages. nih.gov The specificity is determined by the amino acid residues in the enzyme's substrate-binding cleft, which create a shape and charge environment that preferentially accommodates the conformation of poly-G blocks. nih.gov For example, an alginate lyase from Microbulbifer sp. Q7 showed a distinct preference for polyG. nih.gov Similarly, an enzyme from a marine Streptomyces species was also classified as a PolyG-block specific lyase. mdpi.com

EnzymeSource OrganismEC NumberPreferred Substrate Block
Poly(α-L-guluronate) lyase Enterobacter cloacae4.2.2.11Poly-G
Poly(α-L-guluronate) lyase Klebsiella pneumoniae4.2.2.11Poly-G
Alginate lyase AlyM Microbulbifer sp. Q7-Poly-G
Alginate lyase AlyDS44 Streptomyces sp.-Poly-G

Block Copolymeric Structure of Alginate

The arrangement of this compound and D-mannuronate residues along the alginate chain is not random. lsbu.ac.uk Instead, they are organized in a block-wise fashion, forming a true block copolymer. researchgate.net This structure consists of homopolymeric blocks of consecutive G residues (G-blocks), homopolymeric blocks of consecutive M residues (M-blocks), and regions where M and G residues alternate (MG-blocks). nih.govwikipedia.orgrjptonline.org The existence of these distinct blocks was confirmed through techniques like partial acid hydrolysis, which allowed for the separation of alginate into fractions with widely different compositions. researchgate.net The presence and distribution of these blocks are crucial in defining the physicochemical properties of the alginate. researchgate.net

Homopolymeric G-Blocks (PolyG)

Homopolymeric G-blocks, often referred to as PolyG, consist of sequential α-L-guluronate residues linked by α-(1→4) glycosidic bonds. nih.govglycopedia.eu These regions are particularly significant due to their role in the gelation of alginate. glycopedia.euresearchgate.net The specific conformation of the G-blocks allows for the cooperative binding of divalent cations, most notably calcium ions (Ca²⁺), in a structure famously known as the "egg-box model". nih.govmdpi.com In this model, the G-blocks of adjacent polymer chains create cavities where calcium ions can be coordinated, forming strong intermolecular cross-links that result in a stable hydrogel network. nih.govatamanchemicals.com The formation of these junction zones is highly specific to the G-blocks. glycopedia.eu The structure of these blocks is more rigid and buckled compared to other regions of the polymer. glycopedia.eunih.gov

Conformational Preferences of this compound Residues within Alginate

The distinct structural properties of alginate are largely dictated by the conformational differences between its constituent monomers. This compound residues preferentially adopt the ¹C₄ chair conformation. nih.govntnu.no In this conformation, both the C1 and C4 atoms involved in the glycosidic linkage are in axial positions. glycopedia.eu This diaxial linkage results in a more buckled and rigid chain structure for the G-blocks, which take on a 2-fold screw helix conformation. idc-online.comglycopedia.eu This specific spatial arrangement of hydroxyl and carboxyl groups in the ¹C₄ conformation of this compound creates the ideal geometry for binding divalent cations like calcium, which is fundamental to the formation of the "egg-box" structure and subsequent gelation. idc-online.comglycopedia.eu In contrast, D-mannuronate residues adopt a ⁴C₁ chair conformation with diequatorial linkages, leading to a flatter, more ribbon-like structure. nih.govlsbu.ac.uk The rigidity of the different block types increases in the order of MG < MM < GG. nih.govencyclopedia.pub

Influence of this compound Content and Block Distribution on Alginate Structure and Properties

Determinants of Alginate Composition (M/G ratio, block length)

The M/G ratio and block length are key determinants of the physical properties of alginate. nih.govresearchgate.net A higher proportion of G-blocks generally leads to the formation of stronger, more brittle gels due to the efficient cross-linking via the "egg-box" mechanism. encyclopedia.pubmdpi.com Conversely, a higher M-block content results in softer, more elastic gels. encyclopedia.pub The length of the G-blocks is also a crucial factor, with longer G-blocks enhancing the mechanical properties of the resulting hydrogels. nih.govencyclopedia.pub The flexibility of the alginate chain is also influenced by its composition, with G-block-rich chains being stiffer and more extended. nih.govencyclopedia.pubacs.org Therefore, the specific M/G ratio and block distribution dictate the suitability of a particular alginate for various applications. nih.govfrontiersin.org

Role in Polysaccharide Architecture (e.g., "Egg-Box" Model with Divalent Cations)

The specific arrangement of this compound residues within polysaccharide chains, particularly in alginates, is fundamental to the formation of complex, three-dimensional architectures. The primary mechanism governing this process is the interaction with divalent cations, most notably calcium (Ca²⁺), leading to the widely recognized "egg-box model". researchgate.netnimte.ac.cn

Alginate is a linear copolymer composed of blocks of (1,4)-linked β-D-mannuronate (M) and α-L-guluronate (G) residues. zju.edu.cnnih.govnih.gov The blocks of consecutive G-residues (poly-L-guluronate or G-blocks) adopt a buckled, zig-zag conformation. frontiersin.org This specific geometry creates cavities along the polymer chain that are ideally sized and shaped to accommodate divalent cations like Ca²⁺. researchgate.net When two or more of these G-block segments from different polymer chains align, they form junction zones. The divalent cations fit into these cavities, sandwiched between the guluronate sequences, acting as ionic bridges that crosslink the chains. researchgate.netnih.gov This ordered arrangement, resembling eggs in an egg carton, is the basis of the egg-box model. researchgate.netmontana.edu

Molecular modeling studies have validated the egg-box model for polyguluronate, indicating it represents a structurally and energetically favorable association. acs.orgnih.gov These models show the formation of a compact dimer with cavities well-suited for calcium ions, creating an efficient junction zone. researchgate.netacs.org The interaction is highly specific; the carboxyl groups of the contiguous α-L-guluronate residues are directly involved in the cooperative binding of Ca²⁺. rsc.org This selective binding with divalent cations is the key to the transition of the polysaccharide solution into a structured gel. nih.govrsc.org While the popular model envisions the cation coordinated by multiple oxygen atoms, modeling suggests a more precise coordination involving four oxygen ligands from the two chains. acs.org

Impact on Gel Formation and Network Rigidity

The presence and arrangement of this compound residues are critical determinants of gel formation and the resulting mechanical properties of the hydrogel network. mdpi.com The crosslinking of α-L-guluronate blocks with divalent cations is the foundational event in the gelation of alginates. frontiersin.org The proportion of this compound to D-mannuronate (the G/M ratio) and the length of the G-blocks significantly influence the characteristics of the resulting gel. nih.govmdpi.com

Generally, a higher content of this compound residues leads to the formation of stronger and more rigid gels. nih.govresearchgate.net This is because the G-blocks are solely responsible for the intermolecular crosslinking with divalent cations that forms the three-dimensional gel network. mdpi.com Alginates with a higher percentage of G-units (%G) and greater molecular weights are associated with stronger gels. researchgate.net For instance, in alginate/collagen hybrid hydrogels, a higher G/M ratio resulted in significantly greater mechanical stiffness. frontiersin.org

The structure of the gel network at a microscopic level is also influenced by the this compound content and cation concentration. Rheological studies have characterized the fractal dimensions of these gels, an indicator of their internal structure. These studies show that the network structure changes with varying concentrations of calcium ions and the presence of free G-blocks, indicating that these factors can be used to modulate the local network architecture and, consequently, the gel's equilibrium properties. researchgate.netnih.gov

Table 1: Impact of this compound Content (G/M Ratio) on Alginate Gel Properties

Property Effect of Increasing this compound (G) Content Research Findings
Gel Strength / Stiffness Increases Gels made from alginates with a high G-residue content show greater stiffness. nih.gov Tensile strength of gel fibers increases as the M/G ratio decreases. researchgate.net
Mechanical Properties Enhanced Alginate with a higher G/M ratio (64/36 vs. 34/66) significantly enhanced the mechanical modulus of hybrid hydrogels (350 kPa vs. 180 kPa). frontiersin.org
Gelation Behavior Promotes Gel Formation G-blocks chelate with Ca²⁺ to form the "egg box" structure, which creates a stable three-dimensional network, promoting gel formation. frontiersin.org
Network Rigidity Increases The "egg-box" junctions formed by G-blocks and divalent cations lead to a more rigid and ordered network structure. frontiersin.orgmontana.edu

Genetic and Molecular Regulation of L Guluronate Integration and Metabolism

Genes Encoding Mannuronan C5-Epimerases (e.g., algG, algE genes)

The conversion of D-mannuronate to L-guluronate is catalyzed by a class of enzymes known as mannuronan C5-epimerases. nih.gov The genes encoding these enzymes are pivotal in defining the final composition of the alginate polymer. These genes are found in alginate-producing organisms, including bacteria like Azotobacter vinelandii and Pseudomonas aeruginosa, as well as in brown algae. genome.jpresearchgate.net The best-characterized epimerase genes fall into two main categories: algG and the algE family. nih.govresearchgate.net

In bacteria such as P. aeruginosa and A. vinelandii, algG encodes a periplasmic, non-modular C5-epimerase. researcherslinks.comacs.org This enzyme is typically encoded by a single-copy gene located within the main alginate biosynthesis operon. nih.gov The AlgG epimerase from P. aeruginosa is a 55 kDa protein that introduces this compound residues into the polymannuronate chain within the periplasm. acs.org However, the alginate produced by P. aeruginosa generally lacks the long, consecutive stretches of G-residues (G-blocks), featuring a more random distribution of M and G residues. acs.org

In contrast, Azotobacter vinelandii possesses a more extensive and versatile epimerase system. In addition to the periplasmic AlgG, A. vinelandii has a family of seven secreted, calcium-dependent epimerases encoded by the algE1 to algE7 genes. ntnu.noresearchgate.net These algE genes are clustered separately from the main alginate biosynthesis operon. nih.gov The AlgE-type epimerases are modular proteins, typically composed of catalytic 'A-modules' and regulatory 'R-modules'. researchgate.netnih.gov The different combinations of these modules in each of the seven AlgE enzymes result in distinct epimerization patterns, leading to the formation of alginates with varied structures, including alternating MG-blocks or the commercially valuable G-blocks of varying lengths. nih.govnih.gov For instance, AvAlgE4 is known to create alternating MG-blocks, while AvAlgE1 can introduce long G-blocks. researchgate.net

In brown algae, such as Laminaria digitata, mannuronan C5-epimerases are also encoded by a multigene family. nih.gov Six different cDNAs with homology to bacterial C5-epimerases have been isolated from L. digitata. nih.gov These algal epimerases are phylogenetically related to the bacterial AlgG-type enzymes. nih.govresearchgate.net The presence of multiple epimerase genes allows algae to tailor their alginate structure in response to different developmental stages or environmental conditions. researchgate.net

GeneTypeLocationOrganism(s)Key Characteristics
algG Periplasmic, Non-modularAlginate biosynthesis operonP. aeruginosa, A. vinelandiiSingle-copy gene; introduces G residues, typically resulting in random MG sequences in P. aeruginosa. nih.govresearcherslinks.comacs.org
algE (1-7) Secreted, Modular (A and R modules)Separate gene clusterA. vinelandiiMultigene family; Ca2+-dependent; produce varied epimerization patterns (MG-blocks, G-blocks). ntnu.noresearchgate.netnih.gov
Epimerase Genes AlgG-likeGenomeBrown algae (L. digitata)Multigene family; allows for tailored alginate structure based on environmental or developmental cues. nih.govresearchgate.net

Transcriptional Regulation of Alginate Biosynthesis Genes Affecting this compound Content

In Azotobacter vinelandii, the transcription of algD is complex, initiated from at least three different promoters. nih.gov These promoters are recognized by different sigma factors, including the stationary phase sigma factor RpoS (σs) and the stress response sigma factor AlgU (σE). nih.gov AlgU is a central regulator, and its activity is controlled by anti-sigma factors. This system allows the cell to increase alginate production in response to environmental stresses like desiccation. researcherslinks.com

Other transcriptional regulators also play a role. In P. aeruginosa, the response regulator AlgR, part of a two-component system, transcriptionally regulates algD. core.ac.uk In A. vinelandii, a regulator named AmrZ (Alginate and Motility Regulator) is necessary for alginate production, as its mutation leads to a reduction in the polymer's synthesis. nih.gov More recently, the transcriptional regulator FleQ has been identified as a repressor that directly binds to the algD regulatory region in A. vinelandii. researchgate.net The second messenger cyclic-di-GMP has been shown to be necessary for activating the expression of algD and also for the expression of the algE modification enzymes, although FleQ does not appear to be involved in regulating the algE genes. researchgate.net

RegulatorOrganismTarget Gene(s)Function
AlgU (σE) A. vinelandii, P. aeruginosaalgD operonPositive regulator; stress-response sigma factor that initiates transcription. nih.gov
RpoS (σs) A. vinelandiialgD operonPositive regulator; stationary-phase sigma factor that initiates transcription. nih.gov
AlgR P. aeruginosaalgDTranscriptional activator. core.ac.uk
AmrZ A. vinelandiiAlginate production genesPositive regulator. nih.gov
FleQ A. vinelandiialgDTranscriptional repressor. researchgate.net
c-di-GMP A. vinelandiialgD, algE genesActivates expression. researchgate.net

Post-Translational Modification and Regulation of Epimerase Activity

The activity of mannuronan C5-epimerases can be modulated after their synthesis through post-translational mechanisms. These modifications are crucial for controlling the extent and pattern of this compound incorporation.

A key factor for the activity of the secreted AlgE-type epimerases from A. vinelandii is the presence of calcium ions (Ca2+). researchgate.net Calcium is essential for the structural integrity of the regulatory R-modules and is also found in the catalytic A-modules, where it is thought to play a structural role. researchgate.net This Ca2+-dependency means that the extracellular environment can directly influence the activity of these enzymes and thus the final structure of the alginate. ntnu.no

Another significant regulatory mechanism is O-acetylation. In bacteria like P. aeruginosa, the polymannuronate chain can be acetylated at the O-2 and/or O-3 positions. acs.org These acetylated mannuronic acid residues are not substrates for the C5-epimerase (AlgG). acs.org Therefore, O-acetylation effectively protects segments of the polymer from epimerization, directly influencing the final M/G ratio and the distribution of this compound residues. acs.orgntnu.no This interplay between acetylation and epimerization determines the final chemical composition of the alginate polymer. acs.org The genes algI, algJ, and algF are required for the addition of these O-acetyl groups. researcherslinks.com

Genetic Engineering Strategies for Tailoring this compound Content in Alginate

The detailed understanding of the genes and enzymes involved in this compound formation has opened avenues for the genetic engineering of microorganisms to produce alginates with customized properties. nih.gov By manipulating the expression of different C5-epimerases, it is possible to control the this compound content and the block structure of the resulting polymer. researchgate.net

One primary strategy involves the use of bacteria for the biosynthesis of alginates with specific properties. researchgate.net For example, by heterologously expressing different algE genes from A. vinelandii in other bacteria or by overexpressing specific algE genes in A. vinelandii itself, researchers can produce alginates enriched in specific structures. researchgate.netresearchgate.net The use of enzymes like AlgE4, which forms MG-blocks, versus AlgE1, which creates long G-blocks, allows for the production of alginates with vastly different gelling properties. researchgate.net

Protein engineering and directed evolution are also powerful tools. acs.org These techniques can be applied to modify the epimerases themselves, for instance, to enhance their catalytic efficiency, alter their substrate specificity, or change the pattern of epimerization. ntnu.noacs.org By creating novel epimerase variants, it may be possible to produce alginates with unique block structures not found in nature. Gene attenuation strategies, where the expression of a target gene is reduced rather than eliminated, could also be applied to fine-tune the metabolic flux within the alginate pathway, potentially optimizing the production of alginates with a desired this compound content. mdpi.com These molecular engineering approaches hold significant promise for producing designer alginates for advanced applications in medicine and biotechnology. ntnu.nonih.gov

StrategyApproachObjective
Heterologous Expression Expressing specific epimerase genes (e.g., algE1, algE4) in a host organism.To produce alginates with controlled G-block or MG-block structures. researchgate.net
Overexpression Increasing the expression of endogenous epimerase genes in alginate-producing bacteria.To increase the overall this compound content. researchgate.net
Protein Engineering Using techniques like directed evolution or rational design to modify epimerase enzymes.To enhance enzyme efficiency, alter specificity, and create novel epimerization patterns. ntnu.noacs.org
Gene Attenuation Precisely reducing the expression of specific genes in the alginate biosynthesis pathway.To balance metabolic flux and optimize the production of alginate with desired properties. mdpi.com

Metabolic Pathways Involving L Guluronate Degradation

Bacterial Degradation of Alginate into Uronate Monomers and Oligosaccharides

Alginate is a linear copolymer composed of β-D-mannuronate (M) and its C5 epimer, α-L-guluronate (G), linked by (1-4)-glycosidic bonds. nih.govzju.edu.cn These monomers are arranged in blocks of consecutive G residues (G-blocks), M residues (M-blocks), or alternating M and G residues (MG-blocks). zju.edu.cn The initial step in alginate degradation by bacteria involves the action of alginate lyases. mdpi.comzju.edu.cn

These enzymes cleave the glycosidic bonds within the alginate polymer via a β-elimination reaction, resulting in the formation of oligosaccharides with an unsaturated 4-deoxy-L-erythro-hex-4-enepyranosyluronate at the non-reducing end. zju.edu.cnresearchgate.net Bacteria that can utilize alginate as a carbon source typically secrete extracellular alginate lyases to break down the large polymer into smaller oligosaccharides, which can then be transported into the cell for further processing. researchgate.net Some bacteria, like Sphingomonas sp. A1, have a unique "superchannel" to directly import the entire alginate polymer into the cytoplasm before degradation. tandfonline.comnih.gov

Numerous bacterial species isolated from marine environments and soil have been identified as alginate degraders. nih.gov These include species from genera such as Vibrio, Pseudomonas, Marinomonas, and Zobellella. mdpi.comnih.gov The degradation process yields a mixture of unsaturated mono- and oligosaccharides. zju.edu.cn

Role of L-Guluronate Lyases in Alginate Catabolism

Alginate lyases are classified based on their substrate specificity. Poly(α-L-guluronate) lyases, also known as guluronate lyases (EC 4.2.2.11), specifically target the G-blocks of the alginate polymer. nih.govwikipedia.org There are also poly(β-D-mannuronate) lyases (EC 4.2.2.3) that act on M-blocks and bifunctional lyases that can cleave both types of linkages. mdpi.comnih.gov

These lyases can be further categorized as endo- or exo-acting. mdpi.com

Endo-alginate lyases cleave internal glycosidic bonds randomly within the polymer chain, leading to a rapid decrease in the polymer's viscosity and the production of various oligosaccharides. mdpi.comresearchgate.net

Exo-alginate lyases act on the non-reducing ends of the alginate chains or oligosaccharides, releasing unsaturated monosaccharides. researchgate.netasm.org

The concerted action of endo- and exo-lyases ensures the complete breakdown of the alginate polymer into its monomeric units. researchgate.net For instance, in Vibrio splendidus 12B01, multiple alginate lyases work together to efficiently degrade alginate. researchgate.net The diversity of alginate lyases within a single organism or a microbial community allows for the effective degradation of the structurally heterogeneous alginate polymer.

Table 1: Examples of this compound-Degrading Bacteria and their Lyases

Bacterial Species Lyase Name(s) Polysaccharide Lyase (PL) Family Substrate Specificity Reference(s)
Klebsiella aerogenes Alginase II Not specified Poly(α-L-guluronate) wikipedia.org
Corynebacterium sp. ALY-1 alyPG Not specified Poly(α-L-guluronate) zju.edu.cn
Streptomyces sp. ALG-5 ALG-5 Not specified PolyG mdpi.com
Vibrio sp. W2 Alyw203 Not specified PolyG mdpi.com
Agarivorans sp. B2Z047 Aly7A3, Aly7A5, Aly7B1, Aly7B2, Aly38A PL7, PL38 PolyG, PolyM mdpi.com
Flammeovirga sp. MY04 Aly1 Not specified Bifunctional (prefers G) asm.org
Rhodothermus marinus Not specified Not specified Alginate frontiersin.org
Bacteroides clarus YIT 12056 BcAlyPL6 PL6 PolyG, PolyMG nih.gov

Downstream Metabolism of Unsaturated this compound Derivatives

The unsaturated monosaccharides generated by the action of alginate lyases, including those derived from this compound, undergo further intracellular metabolism. nih.gov These unsaturated uronates are typically converted into 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH). researchgate.netpnas.org This conversion was initially thought to be spontaneous, but recent research has identified the enzyme KdgF, which catalyzes the ketonization of these unsaturated monouronates into their linear forms. nih.govpnas.org

Following its formation, DEH is reduced by an NAD(P)H-dependent reductase to 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netresearchgate.net KDG is a key intermediate that connects the degradation pathway of alginate to central metabolic routes. pnas.org

Convergence with Central Carbon Metabolism (e.g., Entner-Doudoroff Pathway)

The intermediate 2-keto-3-deoxy-D-gluconate (KDG) serves as the entry point into the Entner-Doudoroff (ED) pathway. pnas.orgresearchgate.net The ED pathway is a series of enzymatic reactions that catabolize sugars to pyruvate (B1213749). nih.gov

The metabolic steps are as follows:

KDG is phosphorylated by KDG kinase (KdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). researchgate.netacs.org

KDPG is then cleaved by KDPG aldolase (B8822740) (KdgA) into pyruvate and glyceraldehyde-3-phosphate. researchgate.netbiorxiv.org

These two products, pyruvate and glyceraldehyde-3-phosphate, are central metabolites that can readily enter glycolysis and the citric acid cycle for energy production in the form of ATP and reducing equivalents. researchgate.nettandfonline.com While the ED pathway is the primary route for the catabolism of KDG derived from alginate, some variations in the downstream pathway have been proposed. For instance, a novel ED pathway involving 5-dehydro-4-deoxy-D-glucuronate (DDG) and 3-deoxy-D-glycero-2,5-hexodiulosonate (DGH) as intermediates to KDG has been identified in some bacterial consortia. acs.org The ED pathway is considered essential for the utilization of sugar acids like those derived from alginate in many bacteria, including Vibrio cholerae. nih.gov

Biological Roles of L Guluronate Containing Biopolymers in Organisms

Structural Functions in Algae (e.g., Cell Wall Component)

In brown algae (Phaeophyceae), alginate is a primary structural polysaccharide, constituting up to 40% of the cell wall's dry weight. wikipedia.orgijrti.org It forms an intercellular gel matrix that imparts both mechanical strength and flexibility to the seaweed, which is essential for withstanding the physical forces of the marine environment. mdpi.comijrti.orgwiley-vch.de The cell wall has a two-layer structure: an inner, rigid layer of cellulose (B213188) and an outer, gelatinous layer primarily composed of alginate. wikipedia.org

The structural properties of the alginate are largely dictated by the L-guluronate content. wiley-vch.de Specifically, the homopolymeric regions of this compound (GG-blocks) are responsible for the rigidity and gel-forming capacity of the alginate. oup.com In the presence of divalent cations like calcium (Ca²⁺), these GG-blocks form stable cross-linked structures often referred to as the "egg-box" model, which significantly increases the mechanical strength of the algal tissues. oup.com

This relationship between this compound content and structural integrity is evident when comparing different tissues within the same alga. wiley-vch.de For instance, in Laminaria hyperborea, the stipe, which requires high mechanical rigidity to anchor the alga, has a high concentration of this compound. wiley-vch.de In contrast, the more flexible fronds, which need to move with water currents, contain alginate with a lower this compound content. wiley-vch.de This differential distribution highlights the crucial role of this compound in providing tailored structural support to various parts of the alga. wiley-vch.denih.gov

Table 1: Alginate Composition in Different Brown Algae Species

SpeciesM/G RatioSource
Macrocystis pyrifera1.17 nih.gov
Laminaria digitata1.5 nih.gov
Sargassum vulgare1.27 nih.gov
Sargassum turbinarioides0.94 nih.gov
Sargassum thunbergii0.53 nih.gov

Extracellular Polysaccharide (EPS) in Bacterial Biofilms

Alginate containing this compound is a key extracellular polysaccharide (EPS) produced by several bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. asm.orgfrontiersin.orgmdpi.com In bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, alginate plays a pivotal role in the structure, stability, and protection of the bacterial cells. nih.govnih.govnih.gov

The conversion of P. aeruginosa to a mucoid phenotype, characterized by the overproduction of alginate, is frequently observed in chronic infections, such as those in the lungs of cystic fibrosis patients. nih.govnih.gov This alginate-rich matrix is crucial for the development of highly structured and differentiated biofilms. nih.govnih.gov Biofilms formed by alginate-overproducing strains exhibit complex architectures with microcolonies that can be significantly thicker than those formed by non-mucoid strains. nih.gov

The this compound residues within the bacterial alginate contribute to the mechanical stability of the biofilm matrix. scholaris.ca Similar to its role in algae, this compound facilitates the cross-linking of alginate chains by divalent cations, particularly calcium, which are present in the biofilm environment. scholaris.caplos.org This cross-linking creates a more rigid and stable gel-like structure, reinforcing the biofilm and protecting the embedded bacteria. scholaris.caplos.org The structural integrity provided by the this compound-containing alginate matrix is a key factor in the persistence of bacterial biofilms. nih.govscientificarchives.com

The this compound-containing alginate matrix mediates interactions between the biofilm and its surrounding environment, including providing protection against various stressors. The anionic nature of the alginate, due to the carboxyl groups of both this compound and D-mannuronate, allows it to bind and sequester positively charged molecules. mdpi.com This includes cationic antimicrobial peptides (AMPs), which are components of the host immune response. mdpi.com By binding to these AMPs, the alginate matrix can prevent them from reaching and killing the bacterial cells within the biofilm. mdpi.com

Furthermore, the physical barrier of the alginate-rich matrix can limit the penetration of antibiotics, contributing to the increased antibiotic resistance often observed in biofilm-associated infections. nih.govubc.ca The interaction with cations like calcium not only enhances the structural stability of the biofilm but can also exacerbate the virulence of the infection. plos.orgplos.org The presence of this compound in the alginate is therefore a critical factor in the ability of bacterial biofilms to withstand environmental challenges and host defenses. mdpi.commdpi.com

Contribution to Biofilm Structure and Stability

Biological Activities of this compound Oligosaccharides

Oligosaccharides derived from the breakdown of this compound-containing polymers, known as guluronate oligosaccharides (GOS), have been shown to possess significant biological activities, particularly in modulating cellular pathways and immune responses. researchgate.netacs.org These activities are often studied in vitro using cell models such as murine macrophages.

GOS has been identified as a potent activator of macrophages. mdpi.comnih.gov Studies on murine macrophage cell lines, such as RAW264.7, have demonstrated that GOS can trigger a cascade of intracellular signaling events. acs.orgnih.gov One of the key pathways activated by GOS is the Toll-like receptor 4 (TLR4) signaling pathway. nih.govvliz.beresearchgate.net GOS is recognized by TLR4 on the macrophage surface, leading to its endocytosis and the subsequent activation of downstream signaling cascades. nih.govdntb.gov.ua

This activation includes the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. acs.orgnih.govvliz.be The activation of these pathways ultimately leads to the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus. acs.orgnih.govvliz.be NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory and immune response. nih.govmdpi.com The structure of the GOS, including its molecular size and the presence of an unsaturated terminal structure from enzymatic degradation, plays a crucial role in its ability to activate these cellular pathways. acs.orgnih.gov

The activation of signaling pathways by GOS translates into significant immunomodulatory effects at the cellular level. In macrophages, GOS stimulation leads to the production and release of various immune mediators. acs.orgnih.gov This includes the production of nitric oxide (NO) through the increased expression of inducible nitric oxide synthase (iNOS), as well as the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. acs.orgmdpi.commdpi.com GOS also stimulates the production of reactive oxygen species (ROS) in macrophages. acs.org

The immunomodulatory effects of GOS are dependent on its structural characteristics. acs.orgvliz.be For instance, unsaturated GOS prepared by enzymatic degradation has been shown to be a more potent inducer of NO, ROS, and TNF-α production compared to other forms of alginate oligosaccharides. acs.org Furthermore, GOS can influence macrophage proliferation and enhance their phagocytic and bactericidal activities. nih.govnih.gov These findings suggest that this compound oligosaccharides can act as potent immunomodulators by directly influencing macrophage signaling and function. nih.govnih.govmdpi.com

Table 2: Effects of Guluronate Oligosaccharides (GOS) on Macrophage Signaling

Cellular ResponseSignaling Pathway(s) InvolvedKey Mediators ProducedSource
Macrophage ActivationTLR4, PI3K/Akt, MAPK, NF-κB- acs.orgnih.govvliz.be
Pro-inflammatory ResponseNF-κB, MAPKNO, iNOS, TNF-α, ROS acs.orgmdpi.commdpi.com
Enhanced Antibacterial ActivityTLR2/4, NF-κB, MAPKCytokines, ROS nih.govmdpi.com

Biotechnological Production and Modification of L Guluronate Rich Biopolymers

Microbial Production Systems (e.g., Azotobacter, Pseudomonas)

Certain bacteria, notably species of Azotobacter and Pseudomonas, naturally synthesize alginate. nih.gov Azotobacter vinelandii, a soil bacterium, and Pseudomonas aeruginosa, an opportunistic human pathogen, are the most studied microbial sources of alginate. nih.gov Due to the pathogenic nature of P. aeruginosa, A. vinelandii and other non-pathogenic Pseudomonas species are favored for commercial production. nih.gov

Bacterial alginate biosynthesis begins with the intracellular synthesis of GDP-mannuronic acid from fructose-6-phosphate (B1210287). mdpi.com This precursor is then polymerized into a chain of M-residues. In the periplasm, the polymer undergoes modification, including the crucial epimerization of M-residues to G-residues by enzymes called mannuronan C-5-epimerases. frontiersin.orgnih.gov In bacterial systems, the M-residues can also be O-acetylated, a feature that distinguishes them from algal alginates. google.com

Table 1: Key Microbial Species in L-Guluronate-Rich Biopolymer Production

Microbial Genus Key Species Natural Habitat Relevance in Alginate Production
Azotobacter A. vinelandii Soil A primary candidate for industrial production due to its non-pathogenic nature and ability to produce alginates with high G-content. nih.govnih.govresearchgate.net
Pseudomonas P. aeruginosa Ubiquitous, opportunistic pathogen Extensively studied for its alginate biosynthesis pathways, but its pathogenicity limits direct commercial use. nih.govfrontiersin.org
Pseudomonas P. fluorescens Soil, water Non-pathogenic strains are being explored for alginate production, particularly for generating high M-content alginates that can be subsequently modified. mdpi.comnih.gov

Advantages of Bacterial Production for Controlled Composition

Bacterial fermentation offers significant advantages over the traditional harvesting of seaweed for alginate production. A key benefit is the ability to achieve a consistent and reproducible polymer composition and yield, which is often variable in algae due to environmental factors. nih.govresearchgate.netnih.gov

Furthermore, microbial production systems allow for a high degree of control over the final product's characteristics. mdpi.com By manipulating culture conditions and employing genetic engineering strategies, it is possible to produce alginates with specific molecular weights and monomer compositions tailored for particular applications. nih.govmdpi.com For instance, diazotrophic (nitrogen-fixing) conditions have been shown to enhance the specific productivity rate and yield higher molecular weight alginate in A. vinelandii. mdpi.com This level of control is crucial for high-value biomedical applications where precise material properties are required. nih.gov

Strain Engineering for Enhanced this compound Content

Genetic and metabolic engineering strategies are powerful tools for enhancing the this compound content of bacterially produced alginates. The key targets for this engineering are the genes responsible for alginate biosynthesis and modification.

A primary focus is the manipulation of mannuronan C-5-epimerases, the enzymes that convert M-residues to G-residues. A. vinelandii possesses a family of seven secreted C-5 epimerases (AlgE1-7), each capable of introducing a specific pattern and ratio of G-residues into the alginate chain. nih.govntnu.no Overexpression of specific epimerase genes can lead to alginates with significantly increased G-content.

Enzymatic Modification of Alginates to Tailor this compound Content

Post-production enzymatic modification is a highly effective method for tailoring the this compound content and distribution in alginates from various sources, including those with an initially low G-content. ntnu.no This process primarily utilizes mannuronan C-5-epimerases. ntnu.noresearchgate.net

These enzymes can convert M-residues to G-residues at the polymer level. ntnu.no The family of AlgE epimerases from Azotobacter vinelandii (AlgE1-7) are particularly well-characterized and valuable for this purpose. ntnu.noresearchgate.net These enzymes are composed of catalytic A-modules and regulatory R-modules. Despite their structural similarities, they exhibit different epimerization patterns, allowing for the creation of alginates with varied G-block structures. ntnu.noresearchgate.net

For example, studies have demonstrated the use of A. vinelandii mannuronan C-5 epimerases, such as AlgE1 and AlgE4, to significantly increase the guluronate content of alginates derived from both seaweed and bacterial sources. mdpi.comnih.gov In one study, the guluronate content was increased from as low as 32% to as high as 81%. mdpi.comnih.gov This enzymatic "upgrading" of low G-content alginates opens up new sources for producing high-value, G-rich polymers. mdpi.com

Table 2: Research Findings on Enzymatic Modification of Alginates

Enzyme Source Alginate Source Initial G-Content (%) Final G-Content (%) Reference
Azotobacter vinelandii (AlgE1 & AlgE4) Seaweed & Pseudomonas fluorescens 32 up to 81 mdpi.comnih.gov
Azotobacter vinelandii (AlgE1) Not specified 44 76 researchgate.net

Generation of this compound-Rich Oligosaccharides

This compound-rich alginate oligosaccharides (AOS) are smaller fragments of the alginate polymer that possess unique biological activities and are of significant interest for various applications. researchgate.netresearchgate.net These oligosaccharides can be generated through the controlled depolymerization of G-rich alginates. mdpi.com

Enzymatic hydrolysis using alginate lyases is a common method for producing AOS. researchgate.netmdpi.com Alginate lyases are enzymes that cleave the glycosidic bonds within the alginate chain. kkp.go.idfrontiersin.org Based on their substrate specificity, they can be classified as polyG-specific, polyM-specific, or bifunctional. mdpi.com To produce G-rich oligosaccharides, polyG-specific lyases are employed to break down the G-blocks of the alginate polymer into smaller oligosaccharide chains. researchgate.net For instance, poly-guluronate lyase from Flavobacterium multivorum has been used to degrade the G-blocks of alginate from the brown alga Stypocaulon scoparium to produce oligoguluronates. researchgate.net

Applications in Research Materials (e.g., Hydrogel Scaffolds for in vitro Cell Culture)

This compound-rich alginates are highly valued for the creation of hydrogel scaffolds used in biomedical research, particularly for three-dimensional (3D) in vitro cell culture. researchgate.netmdpi.com Hydrogels are water-swollen polymer networks that can mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth and function. rsc.orgbiocompare.com

The gelling property of alginate is primarily due to the ability of the G-blocks to form ionic crosslinks with divalent cations, such as calcium (Ca²⁺), in a structure often referred to as the "egg-box model". ntnu.nomdpi.com Alginates with a higher G-content form stronger and more stable hydrogels. nih.govsci-hub.se This makes G-rich alginates ideal for fabricating scaffolds with tunable mechanical properties. nsf.govmdpi.com

These hydrogel scaffolds provide a 3D environment that better recapitulates the in vivo conditions compared to traditional 2D cell culture. rsc.orgsigmaaldrich.com They support cell adhesion, proliferation, and differentiation, and allow for the study of cell-matrix interactions in a more physiologically relevant context. researchgate.netmdpi.com The porosity of these hydrogels facilitates the transport of nutrients and waste products, which is essential for maintaining cell viability. nsf.gov By adjusting the G-content and crosslinking density, the stiffness of the hydrogel can be controlled to match that of different native tissues, enabling research into how mechanical cues influence cell behavior. researchgate.netresearchgate.net

Advanced Analytical Methodologies for L Guluronate Quantification and Sequence Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for M/G Ratio and Block Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, stands as a powerful, non-destructive technique for the detailed structural analysis of alginates. tajhizkala.irastm.org It allows for the determination of the monomeric composition, including the fraction of L-guluronate (G) and D-mannuronate (M) residues, and their sequential arrangement into MM, GG, and MG blocks. tajhizkala.irasm.org

The functionality of alginate is heavily dependent on its chemical composition and sequential structure. astm.org For instance, the gelling properties are directly influenced by the this compound content (FG) and the average length of consecutive G-blocks (NG>1). tajhizkala.irastm.org ¹H NMR spectroscopy enables the quantification of monad (FM, FG), diad (FGG, FMG, FGM, FMM), and triad (B1167595) (FGGG, FGGM, FMGG, etc.) frequencies. tajhizkala.irastm.org This information is crucial for calculating the average block lengths. tajhizkala.ir To obtain well-resolved spectra, alginate samples are often partially depolymerized by acid hydrolysis to reduce viscosity. astm.org Analysis is typically performed at elevated temperatures (e.g., 80-90°C) to further decrease viscosity and shift the residual water signal. astm.orgrsc.org

¹³C NMR can also be utilized to determine the M/G ratio by comparing the integral values of the individual carbon peaks of the mannuronate and guluronate subunits. rsc.org For example, the chemical shifts of the C5 proton of guluronate are sensitive to the identity of the neighboring residues, allowing for the differentiation of GGM, MGM, GGG, and MGG triads. acs.orgnih.gov

Key ¹H NMR Signals for Alginate Sequence Analysis:

SignalChemical Shift (ppm)Assignment
G-1~4.95Anomeric proton of guluronate
M-1~4.6Anomeric proton of mannuronate
GM-5/MGG~4.39C-5 proton of a G residue with an M neighbor
GGG~4.39C-5 proton of the central G in a GGG triad
MGM~4.65C-5 proton of the central G in an MGM triad
GGM~4.68C-5 proton of the central G in a GGM triad

Note: Chemical shifts can vary slightly depending on experimental conditions.

Chromatographic Techniques (e.g., HPAEC-PAD, SEC-MALS) for Oligosaccharide Analysis

Chromatographic methods are indispensable for the separation and analysis of alginate oligosaccharides, providing information on their size, composition, and purity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a high-resolution technique used for the detailed analysis of guluronate-containing oligosaccharides. mdpi.comresearchgate.net It is particularly effective for separating complex mixtures of oligosaccharides based on their charge, size, and linkage patterns. researchgate.net This method has been successfully used to characterize guluronate oligomers produced by enzymatic epimerization of mannuronan and to analyze the degradation products of alginate lyases. mdpi.comresearchgate.netresearcher.life For instance, HPAEC-PAD can distinguish and quantify different degrees of polymerization (DP) of guluronate oligosaccharides, from dimers to octamers and beyond. researcher.lifenih.gov

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful tool for determining the absolute molar mass and size distribution of alginate polymers and their fragments. mdpi.comrsc.org This technique separates molecules based on their hydrodynamic volume. The addition of a MALS detector allows for the determination of the weight-average molecular weight (Mw) without the need for column calibration with standards of the same composition. mdpi.com SEC-MALS is frequently used to characterize the molecular weight of native alginates, epimerized alginates, and the resulting guluronate-rich oligomers. mdpi.comrsc.org For example, it has been used to demonstrate that G-block based diblocks can be described by a broken rod model in solution. rsc.org

Spectroscopic Methods for Characterization (e.g., FTIR, Raman Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in alginate. The FTIR spectrum of alginate shows distinct absorption bands corresponding to hydroxyl, carboxyl, and glycosidic linkages. openrepository.comresearchgate.net Specific bands can be used to estimate the M/G ratio. For instance, the ratio of the absorbance intensities at approximately 1030 cm⁻¹ (attributed to O-H bending in mannuronate) and 1080 cm⁻¹ (related to C-O-C stretching in guluronate) has been used for this purpose. rsc.org Other characteristic bands for polyguluronate-rich fractions have been observed around 814 cm⁻¹. openrepository.com

Raman Spectroscopy , particularly Surface-Enhanced Raman Scattering (SERS), offers a highly sensitive method for differentiating the monomeric blocks of alginate. researchgate.net Poly-L-guluronate spectra exhibit characteristic bands that distinguish them from poly-D-mannuronate and heteropolymeric fractions. researchgate.netresearchgate.net

Characteristic Raman Bands for Poly-L-guluronate:

Wavenumber (cm⁻¹)Vibrational Assignment
928–913Symmetric stretching of C–O–C group researchgate.netresearchgate.net
890–889C–C–H, skeletal C–C, and C–O vibrations researchgate.netresearchgate.net
797α-C₁–H deformation vibration researchgate.netresearchgate.net

These specific spectral signatures allow for the qualitative and sometimes semi-quantitative analysis of the this compound content and its block arrangement.

Mass Spectrometry for Oligosaccharide Structural Elucidation

Mass spectrometry (MS), especially when coupled with tandem MS (MS/MS), is a powerful technique for the structural elucidation of alginate oligosaccharides. mdpi.comacs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing these molecules.

In negative-ion ESI-MS/MS, collision-induced dissociation (CID) of alginate oligosaccharides generates a series of fragment ions (B, C, Y, and Z-type ions) that provide sequence information. acs.org Researchers have found that internal mannuronate residues can be distinguished from internal guluronate residues by the presence of specific decarboxylated internal fragment ions. acs.org The analysis of product ion spectra allows for the determination of the sequence of M and G residues within an oligosaccharide. acs.org ESI-MS has been used to identify and characterize guluronate oligosaccharides with varying degrees of polymerization, from dimers to octamers, produced by enzymatic digestion. nih.gov

Enzymatic Assays for this compound Epimerase and Lyase Activities

Enzymatic assays are crucial for studying the enzymes involved in the biosynthesis and degradation of this compound-containing polymers. These assays quantify the activity of this compound C5-epimerases and alginate lyases.

This compound C5-Epimerase Activity Assays: Mannuronan C5-epimerases catalyze the conversion of D-mannuronate to this compound residues at the polymer level. mdpi.comcazypedia.org The activity of these enzymes can be measured using several methods:

Coupled Enzymatic Assay: This is a continuous assay where the epimerase reaction is coupled with a G-specific alginate lyase. acs.orgnih.govmdpi.com The lyase cleaves the newly formed G-G linkages, resulting in the formation of a double bond that can be monitored by the increase in absorbance at 235 nm. acs.orgnih.govmdpi.com

Carbazole (B46965) Reaction: This is a colorimetric method where D-mannuronic acid and L-guluronic acid give different colorimetric responses when treated with carbazole and sulfuric acid. mdpi.com

Alginate Lyase Activity Assays: Alginate lyases degrade alginate by a β-elimination mechanism, cleaving the glycosidic bonds and forming an unsaturated uronic acid at the non-reducing end. nih.govfrontiersin.org

UV Spectrophotometry: The most common method for measuring alginate lyase activity is to monitor the increase in absorbance at 235 nm, which is characteristic of the C4=C5 double bond formed in the product. frontiersin.orgmdpi.comnih.gov One unit of enzyme activity is often defined as the amount of enzyme that causes a specific increase in absorbance at 235 nm per minute. frontiersin.orgmdpi.com

Reducing Sugar Assays: Methods like the 3,5-dinitrosalicylic acid (DNS) assay can be used to quantify the amount of reducing sugars released during the enzymatic hydrolysis of alginate. mdpi.com

These assays are essential for characterizing new enzymes, determining their substrate specificity (e.g., preference for polyG, polyM, or polyMG blocks), and optimizing reaction conditions such as pH and temperature. frontiersin.orgnih.govmdpi.com

Evolutionary and Ecological Aspects of L Guluronate Metabolism

Evolution of Alginate Metabolism in Marine Microorganisms

Alginate, a linear copolymer of β-D-mannuronate (M) and its C5-epimer α-L-guluronate (G), is a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). mdpi.comfrontiersin.org The ability to degrade and utilize this abundant carbon source has evolved in various marine microorganisms, primarily bacteria and some eukaryotes. The core of this metabolic capability lies in a class of enzymes known as alginate lyases, which cleave the glycosidic bonds of alginate through a β-elimination reaction. dntb.gov.uafrontiersin.org

The evolution of alginate metabolism is intricately linked to the diversification of alginate lyase gene families. These enzymes are classified into several Polysaccharide Lyase (PL) families in the Carbohydrate-Active enZYmes (CAZy) database, with PL5, PL6, PL7, PL14, PL15, PL17, and PL18 being the most prominent for alginate degradation. mdpi.comresearchgate.net Phylogenetic analyses reveal a complex evolutionary history for these families, characterized by gene duplication, divergence, and horizontal gene transfer events. researchgate.netnih.gov

For instance, the PL7 family, which contains many enzymes with specificity for the G-blocks of alginate (poly-α-L-guluronate), is one of the most abundant and widely distributed alginate lyase families in nature, found in bacteria, eukaryotes, and viruses. nih.gov This family is further divided into multiple subfamilies, some of which show specificity for either mannuronate (poly-β-D-mannuronate) or guluronate residues. mdpi.comnih.gov The evolution within these subfamilies, driven by selective pressures in different marine environments, has led to a wide array of enzymes with fine-tuned specificities and modes of action (endo- or exo-lytic). nih.govresearchgate.net

The metabolic machinery for alginate utilization is often organized into co-regulated gene clusters known as Polysaccharide Utilization Loci (PULs), particularly in the phylum Bacteroidetes. nih.govresearchgate.net These PULs typically encode a suite of proteins for polysaccharide binding, degradation, and transport, including cell-surface binding proteins (SusD-like), outer membrane transporters (SusC-like), periplasmic and cytoplasmic lyases, and transcriptional regulators. nih.govasm.org The evolution of these complex loci is thought to have provided a significant competitive advantage to marine bacteria capable of efficiently degrading algal polysaccharides.

A key evolutionary development in some bacteria, such as Sphingomonas sp. strain A1, is a "superchannel" system that allows for the direct import of the entire alginate polymer into the cytoplasm, where a consortium of intracellular lyases with different specificities work to depolymerize it. nih.govfrontiersin.org This contrasts with the more common strategy of extracellular degradation of alginate into smaller oligosaccharides before transport into the cell. nih.govfrontiersin.org

The evolutionary trajectory of alginate metabolism is not confined to prokaryotes. The apochlorotic (non-photosynthetic) diatom Nitzschia sing1 provides a remarkable example of evolutionary adaptation through the acquisition of an alginate degradation pathway. Genomic analysis revealed that N. sing1 obtained an endolytic alginate lyase gene from a marine bacterium via horizontal gene transfer. plos.orgbiorxiv.orgnih.gov This single ancestral gene subsequently underwent extensive duplication and neofunctionalization, resulting in 91 distinct alginate lyase genes. plos.orgbiorxiv.org These gene families evolved specialized roles, including the initial breakdown of the alginate polymer and the subsequent processing of oligosaccharides into monosaccharides. plos.org

Table 1: Key Polysaccharide Lyase (PL) Families Involved in Alginate Degradation

PL FamilyPrimary Substrate SpecificityCommon Mode of ActionKey Research Findings
PL6Poly-MG, Poly-GEndo- and Exo-lyticPhylogenetic analysis shows three distinct subfamilies with varied substrate specificities and modes of action. nih.gov Found in both Proteobacteria and Bacteroidetes. nih.gov
PL7Poly-G, Poly-M, Poly-MGEndo- and Exo-lyticOne of the most abundant and widely distributed alginate lyase families. nih.gov Subfamilies often show preference for either G- or M-blocks. mdpi.comnih.gov An ancestral PL7 gene was horizontally transferred to the diatom Nitzschia sing1. biorxiv.orgnih.gov
PL15OligoalginateExo-lyticLess common than PL17 but critical for complete degradation of alginate to monomers. researchgate.net
PL17Oligoalginate (Poly-M)Exo-lyticWidespread in alginate-degrading microorganisms and crucial for the final steps of degradation. researchgate.netresearchgate.net Often found in alginate utilization loci. researchgate.net
PL18Poly-MEndo-lyticFound specifically in some Proteobacteria. nih.gov
PL41AlginateEndo-lyticFound in brown algae and some bacteria, suggesting a role in both alginate synthesis and degradation pathways. biorxiv.org

Horizontal Gene Transfer Events Related to Alginate Degradation

Horizontal gene transfer (HGT) is a major driving force in the evolution of microbial genomes and plays a pivotal role in the dissemination of metabolic capabilities, including the degradation of L-guluronate-containing alginate. asm.orgnih.gov The transfer of genes encoding alginate lyases and entire alginate utilization loci (AULs) across different bacterial phyla is well-documented and is crucial for the adaptation of marine microbes to their environment. asm.orgresearchgate.net

Genomic analyses provide strong evidence that the alginolytic system originated in an ancestral marine Flavobacteriia (phylum Bacteroidetes) and was subsequently transferred independently to marine Proteobacteria on multiple occasions. asm.org This is supported by the high level of completeness and conservation of the alginolytic operon in marine Flavobacteriia. asm.org The co-occurrence of these bacterial groups on the surfaces of algae likely facilitates such gene transfer events. asm.org

A hallmark of PULs in Bacteroidetes is the presence of a susC-susD gene pair, which encodes an outer membrane transporter and a substrate-binding lipoprotein, respectively. nih.govresearchgate.net While susC-like genes are found in the AULs of many Proteobacteria, the susD-like gene is often absent, suggesting that it may have been lost after the HGT event due to incompatibility with the recipient's cellular physiology. nih.govresearchgate.net

The transfer of alginolytic capabilities is not restricted to the bacterial domain. As mentioned previously, the diatom Nitzschia sing1 acquired a PL7 family alginate lyase gene from a marine bacterium, which subsequently expanded into a large gene family, enabling a heterotrophic lifestyle based on the degradation of brown algal polysaccharides. biorxiv.orgnih.gov This represents a significant evolutionary leap for a eukaryotic organism, facilitated by HGT from a prokaryote.

There is also evidence of HGT of alginate degradation genes from marine bacteria to the human gut microbiome. researchgate.net For instance, Bacteroides species in the human gut have been found to harbor AULs containing alginate lyases from families PL6, PL17, and PL38, which are believed to have been acquired from marine bacteria. researchgate.netnih.gov This adaptation is thought to be linked to the consumption of seaweed in certain human populations. researchgate.net

Table 2: Examples of Horizontal Gene Transfer (HGT) Events in Alginate Metabolism

Donor Lineage (Inferred)Recipient LineageTransferred Genetic MaterialFunctional Consequence for Recipient
Marine Flavobacteriia (Bacteroidetes)Marine Proteobacteria (e.g., Pseudoalteromonas)Alginate Utilization System (AUS) / Alginolytic OperonsAcquisition of the ability to degrade and utilize alginate as a carbon source. asm.org
Marine BacteriumDiatom (Nitzschia sing1)PL7 Family Alginate Lyase GeneEnabled a shift to a heterotrophic lifestyle by providing the initial enzyme for alginate degradation. biorxiv.orgnih.gov
Marine BacteroidotaHuman Gut Bacteroides (e.g., B. ovatus)Polysaccharide Utilization Locus (PUL) with PL6, PL17, and PL38 Alginate LyasesConferred the ability to digest dietary seaweed, expanding the metabolic repertoire of the gut microbiome. researchgate.netnih.gov

Adaptive Specialization to Algal Niches

The ability to metabolize this compound and other components of alginate allows marine microorganisms to colonize and thrive in "algal niches," which are microenvironments on and around macroalgae. frontiersin.orgnih.gov This has led to a high degree of adaptive specialization, where different bacteria have evolved distinct strategies to utilize the polysaccharides provided by their algal hosts. frontiersin.orgnih.gov

Marine bacteria belonging to the phyla Bacteroidetes and Proteobacteria are recognized as specialists in the degradation of algal polysaccharides. nih.govnih.gov Genera such as Algibacter, Zobellia, Maribacter, Pseudoalteromonas, and Vibrio are frequently isolated from algal surfaces and have genomes rich in carbohydrate-active enzymes (CAZymes), including a diverse array of alginate lyases. mdpi.comfrontiersin.orgnih.govnih.gov

The composition of AULs and the specificities of the encoded alginate lyases often reflect the particular type of alginate produced by the host alga. For example, some bacteria may possess a higher proportion of guluronate-specific lyases to efficiently degrade the G-block-rich alginates found in certain brown algae. nih.gov The marine flavobacterium Zobellia galactanivorans, for instance, possesses seven different putative alginate lyase genes distributed in operon-like structures, allowing it to efficiently break down alginate. nih.govresearchgate.net One of its lyases, AlyA1PL7, is an endolytic guluronate lyase, while another, AlyA5, is an exolytic oligoalginate lyase, demonstrating a complementary enzymatic system for complete degradation. nih.govresearchgate.net

The physical and chemical properties of the algal surface also influence bacterial adaptation. The production of biofilms by bacteria like Pseudoalteromonas can facilitate their attachment to algal surfaces and the concentration of extracellular enzymes, enhancing the efficiency of polysaccharide degradation. frontiersin.org

Furthermore, interactions between different microbial species within the algal niche can lead to further specialization. Some bacteria may act as primary degraders, breaking down complex alginate into smaller oligosaccharides. These breakdown products can then be utilized by other microorganisms in the community that may not possess the full enzymatic machinery for initial polymer degradation. nih.govasm.org For example, studies have shown that yeast like Candida intermedia, which cannot utilize alginate directly, can grow in the presence of Vibrio species that break down the alginate, suggesting a form of commensalism or mutualism. nih.govasm.org

Table 3: Examples of Bacterial Specialization in Algal Niches

Bacterial Genus/SpeciesAlgal NicheKey Adaptive Features for Alginate Metabolism
Zobellia galactanivoransSurface of brown algaePossesses multiple alginate utilization loci with a suite of endo- and exo-acting alginate lyases (e.g., AlyA1PL7 and AlyA5) for comprehensive alginate degradation. nih.govresearchgate.net
Algibacter alginolyticaAssociated with seaweedsGenome contains a high proportion of CAZymes (~7.5%), with specific PULs predicted for alginate degradation. nih.gov
Pseudoalteromonas carrageenovoraSurface of macroalgaeHarbors a diverse repertoire of CAZymes for degrading various algal polysaccharides, including alginate, with five secreted alginate lyases from four different PL families. frontiersin.org
Vibrio sp.Coastal environments, associated with algaeRapid growth and secretion of alginate lyases, acting as primary degraders that can support the growth of other non-alginolytic microbes. nih.govasm.org

Role in Carbon Cycling in Marine Environments

The degradation of alginate, and by extension the metabolism of its this compound and D-mannuronate constituents, is a critical process in the global marine carbon cycle. dntb.gov.uafrontiersin.org Brown algae are highly productive primary producers, fixing vast amounts of atmospheric carbon dioxide into biomass. mdpi.com When these algae die and decompose, the carbon locked within their structural polysaccharides, primarily alginate, is released and becomes available to heterotrophic marine bacteria. researchgate.netnih.gov

Marine bacteria that possess alginolytic capabilities are therefore key players in the remineralization of this significant pool of organic carbon. dntb.gov.uanih.gov Through the action of extracellular and intracellular alginate lyases, they break down the complex polymer into smaller, more bioavailable units. The resulting monosaccharides, including the unsaturated form of this compound, are then channeled into central metabolic pathways, such as the Entner-Doudoroff pathway, ultimately releasing carbon dioxide through respiration or incorporating the carbon into new bacterial biomass. nih.govfrontiersin.org

The efficiency of this "microbial carbon pump" is influenced by the diversity and activity of alginolytic bacteria in different marine environments. researchgate.net The presence of specialized bacteria with sophisticated alginate degradation systems ensures the rapid turnover of algal-derived carbon, preventing its sequestration in marine sediments for long periods. nih.gov

The degradation of alginate not only releases carbon but also nutrients that can support the growth of other organisms in the marine food web. nih.gov The breakdown products of alginate can be a significant source of dissolved organic matter (DOM), which fuels a wide range of microbial activities. researchgate.net Therefore, the metabolism of this compound and alginate is not just a simple catabolic process but a foundational step in the cycling of carbon and energy through marine ecosystems. dntb.gov.ua

Emerging Research Frontiers and Unresolved Questions

Deeper Understanding of Epimerase Regulation and Substrate Specificity

The conversion of D-mannuronate to L-guluronate at the polymer level is catalyzed by a family of enzymes known as mannuronan C5-epimerases. unibo.itoup.combiorxiv.org These enzymes are critical for tailoring the functional properties of alginate. walshmedicalmedia.com A primary frontier in this compound research is achieving a more profound understanding of how these epimerases are regulated and what governs their specificity.

Bacterial epimerases, particularly the AlgE1-7 family from Azotobacter vinelandii, are modular enzymes. They typically consist of one or two catalytic "A-modules" and a variable number of non-catalytic, regulatory "R-modules." unibo.itwalshmedicalmedia.com This modular architecture is a key determinant of their action pattern. Research has shown that different epimerases produce distinct G-block patterns; for instance, AlgE4 tends to create strictly alternating MG structures, whereas others like AlgE1 and AlgE6 are known to generate the functionally significant homopolymeric G-blocks. walshmedicalmedia.com The precise role of the R-modules in guiding this specificity remains an area of active investigation.

Enzyme FamilyOrganism SourceStructural FeaturesProduct ProfileRegulation
AlgG Pseudomonas aeruginosa, Azotobacter vinelandiiPeriplasmic, single moduleIntroduces isolated G residues; cannot epimerize M next to a G metu.edu.trPart of the biosynthesis/export complex; activity blocked by O-acetylation metu.edu.tr
AlgE1-7 Azotobacter vinelandiiSecreted, modular (A- and R-modules)Varies by enzyme: some form long G-blocks (e.g., AlgE6), others form alternating MG patterns (e.g., AlgE4) unibo.itwalshmedicalmedia.comRequires Ca²⁺ for activity; inhibited by Zn²⁺; different modules confer distinct specificities walshmedicalmedia.comnih.gov

Engineering Novel this compound-Producing Pathways or Organisms

The production of alginates with customized this compound content is a major goal in biotechnology, as G-content directly influences properties like gel strength, which is vital for pharmaceutical and biomedical applications. unibo.itresearchgate.netplos.org Current commercial alginate is primarily extracted from brown seaweeds, but the composition can be variable. nih.gov Consequently, there is significant interest in engineering microorganisms to produce "designer" alginates with precisely controlled structures.

Azotobacter vinelandii is a non-pathogenic soil bacterium that naturally produces alginate and has become a key model organism for this research. nih.govasm.org One major strategy involves metabolic engineering to increase the carbon flux towards alginate synthesis. This includes disrupting pathways that compete for the same precursors; for example, inactivating the synthesis of the storage polymer poly-β-hydroxybutyrate (PHB) can redirect carbon sources toward alginate production. nih.gov Another critical target is increasing the intracellular pool of the key precursor, GDP-mannose. asm.org

Elucidation of Specific this compound Oligosaccharide Bioactivities and Mechanisms

When alginate is broken down into smaller fragments, the resulting alginate oligosaccharides (AOS) can exhibit potent biological activities that are often distinct from the parent polymer. nih.govmicrobialcell.com Specifically, oligosaccharides rich in this compound (termed guluronate oligosaccharides or GOS) have emerged as a frontier in pharmacology. microbialcell.comnih.govmdpi.com

Extensive research has demonstrated that GOS possess significant immunomodulatory and anti-inflammatory properties. nih.govmdpi.com Studies have shown that GOS can activate macrophages, a type of white blood cell, leading to enhanced antibacterial activity. mdpi.com The mechanism of action often involves the interaction of GOS with cell surface receptors, particularly Toll-like receptor 4 (TLR4). microbialcell.comnih.gov Binding to TLR4 can trigger downstream signaling cascades, such as the NF-κB and MAPK pathways, which regulate the production of a host of immune mediators including cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO). nih.govmdpi.com

Furthermore, GOS have been investigated for their anti-tumor and antioxidant activities. nih.govnih.gov Some studies suggest that the structure of the oligosaccharide is critical for its function. For instance, unsaturated GOS, which have a double bond at the non-reducing end as a result of enzymatic degradation, may exhibit stronger antioxidant activity than their saturated counterparts. The degree of polymerization (the number of monomer units) also plays a crucial role, with certain studies indicating that oligomers of a specific size (e.g., pentamers) show the highest activity for certain effects. Unresolved questions include the precise structural requirements for receptor binding and the full spectrum of cellular pathways modulated by these bioactive molecules. mdpi.com

BioactivityModel SystemKey FindingsPotential Mechanism
Immunomodulation / Anti-inflammatory RAW264.7 MacrophagesSuppressed overproduction of NO, PGE₂, TNF-α, IL-1β, IL-6. nih.govInhibition of LPS binding to cells; attenuation of TLR4, NF-κB, and MAPK signaling pathways. nih.gov
Antibacterial Enhancement Macrophages (RAW264.7, dTHP-1)Increased phagocytosis and killing of bacteria.Upregulation of Fcγ receptors; activation of NF-κB and production of TNF-α and reactive oxygen species (ROS).
Antihyperuricemic Mouse modelAlleviated hyperuricemia. microbialcell.comRestored normal expression of xanthine (B1682287) oxidase (XO) and adenosine (B11128) deaminase (ADA); regulated uric acid transporters; altered gut microbiota. microbialcell.com
Anti-tumor Human leukemia cells (U937)Enhanced defense mechanisms by upregulating cytotoxic cytokines. nih.govImmunomodulation, particularly through TNF-α. nih.gov

Advanced Characterization of this compound-Containing Complex Biopolymer Structures

A detailed understanding of the structure of alginate—specifically the content and distribution of this compound residues—is essential for linking structure to function. unibo.itnih.gov Emerging research continues to rely on and refine advanced analytical techniques for this purpose.

For a more precise analysis of block length and distribution, enzymatic and chemical degradation methods are combined with advanced separation techniques. unibo.itnih.gov Partial acid hydrolysis can be used to selectively cleave the more labile MG linkages, releasing G-blocks and M-blocks for further analysis. unibo.it Alternatively, the use of highly specific alginate lyases, which cut the polymer at defined points (e.g., M-specific or G-specific lyases), allows for the isolation of specific block types. unibo.it The resulting fragments can then be separated and analyzed using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) to determine their size and composition. unibo.it These advanced methods have been crucial in discovering surprising structural features, such as the presence of extremely long G-blocks (over 100 residues) in native algal alginates, which are thought to act as critical reinforcement elements in hydrogels. nih.gov

In situ Studies of this compound Biosynthesis and Function in Biological Systems

While much has been learned from studying extracted polymers and purified enzymes, a significant research frontier is the investigation of this compound biosynthesis and function directly within a living biological context (in situ). This is crucial for understanding the physiological roles of alginate in its natural environment.

In bacteria, alginate containing this compound is a key component of the extracellular matrix in biofilms and protective cysts. nih.gov For the opportunistic pathogen Pseudomonas aeruginosa, alginate production is a major virulence factor in chronic infections, such as those in the lungs of cystic fibrosis patients. In situ, the this compound-containing alginate matrix protects the bacteria from the host immune system (e.g., phagocytosis) and reduces the penetration of antibiotics. The interaction of G-blocks with the high concentrations of calcium ions found in the lung environment further rigidifies the biofilm, enhancing its protective function. microbialcell.com

In the soil bacterium Azotobacter vinelandii, alginate is essential for the formation of desiccation-resistant cysts. researchgate.netnih.gov The this compound residues are critical for the structure and integrity of the cyst's outer coat. metu.edu.trnih.gov Studies on mutants that cannot produce alginate or have altered epimerase activity show that the encystment process is blocked, highlighting the essential in situ function of this compound. nih.gov

Emerging techniques are beginning to allow for the real-time monitoring of these processes. For example, impedance-based biosensors and advanced microscopy techniques like confocal Raman microscopy are being developed to monitor the gelation of alginate and the behavior of encapsulated cells in situ. unibo.itoup.comasm.org These approaches hold promise for observing this compound production and its functional consequences in real-time within complex biological systems, moving beyond static analysis to a dynamic understanding of its role.

Q & A

Q. What analytical methods are recommended for identifying and quantifying L-guluronate in polysaccharide matrices?

To structurally identify this compound, nuclear magnetic resonance (NMR) spectroscopy is widely used to distinguish its α-L configuration and glycosidic linkages, particularly in alginate polymers. Chromatographic techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis and derivatization are employed for quantification . For reproducible results, ensure hydrolysis conditions (e.g., 2M trifluoroacetic acid at 120°C for 1–2 hours) are optimized to avoid over-degradation.

Q. How can researchers isolate this compound-rich alginate fractions from algal sources?

Partial acid hydrolysis followed by selective precipitation with calcium ions is a standard method. This compound blocks (G-blocks) form stable gels with Ca²⁺, enabling separation from mannuronate (M)-rich regions. Dialysis or ultrafiltration can further purify fractions. Structural validation via circular dichroism (CD) or FTIR spectroscopy is recommended to confirm guluronate-specific signatures .

Advanced Research Questions

Q. What experimental designs address contradictions in calcium-binding mechanisms of this compound?

Computational approaches like density functional theory-molecular dynamics (DFT-MD) simulations reveal that Ca²⁺ binds preferentially to carboxyl oxygen atoms in this compound, forming "egg-box" structures. However, discrepancies arise in experimental vs. simulated binding energies. To resolve this, combine isothermal titration calorimetry (ITC) for thermodynamic profiling with synchrotron X-ray absorption spectroscopy (XAS) to validate coordination geometries .

Q. How do enzymatic degradation studies of this compound inform alginate lyase specificity?

Alginate lyases (EC 4.2.2.11) cleave glycosidic bonds via β-elimination, producing unsaturated oligosaccharides. To assess specificity, use substrates with defined G-block lengths (e.g., DP2–DP6) and monitor product profiles using size-exclusion chromatography (SEC) or MALDI-TOF-MS. Note that lyase activity varies with pH (optimal ~6.5–7.5) and ionic strength, necessitating buffer optimization .

Q. What methodological challenges arise in reproducing this compound polymerization studies?

Inconsistent polymerization rates may stem from trace metal contamination or variable substrate purity. Implement strict chelation (e.g., EDTA pretreatment) and use recombinant guluronan synthases for controlled in vitro synthesis. Validate chain-length distributions via asymmetric flow field-flow fractionation (AF4) coupled with multi-angle light scattering (MALS) .

Q. How can computational models resolve polarization effects in this compound-Ca²⁺ interactions?

Classical force fields often underestimate polarization-induced free energy barriers. Hybrid DFT-MD simulations, where the Ca²⁺ ion and coordinating residues are treated quantum-mechanically, improve accuracy. Compare results with ab initio molecular dynamics (AIMD) to assess long-range electrostatic effects .

Data Contradiction and Validation

Q. Why do studies report conflicting Ca²⁺-binding stoichiometries in this compound gels?

Variations arise from differences in polymer conformation (e.g., helical vs. random coil) and measurement techniques. ITC provides stoichiometry under equilibrium conditions, whereas atomic emission spectroscopy (AES) quantifies total bound Ca²⁺. Cross-validate using small-angle X-ray scattering (SAXS) to correlate binding with gel network topology .

Q. How to reconcile discrepancies in enzymatic degradation products of this compound?

Alginate lyases produce oligosaccharides of varying lengths (DP2–DP6), depending on substrate heterogeneity. Use monodisperse G-blocks synthesized via enzymatic depolymerization and re-polymerization. Compare lyase kinetics using Lineweaver-Burk plots to identify competitive inhibition or allosteric effects .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven studies on this compound?

  • PICO : Define Population (e.g., alginate polymers), Intervention (e.g., Ca²⁺ crosslinking), Comparison (e.g., M-blocks), and Outcome (e.g., mechanical strength).
  • FINER : Ensure questions are Feasible (e.g., accessible substrates), Interesting (e.g., novel binding mechanisms), Novel (e.g., unexplored applications), Ethical (e.g., sustainable sourcing), and Relevant (e.g., biomedical relevance) .

Reproducibility and Reporting Standards

Q. What metadata should accompany this compound experimental data for reproducibility?

Include substrate source (e.g., Laminaria hyperborea), purification protocols (e.g., dialysis molecular weight cutoff), and instrument parameters (e.g., NMR acquisition time, MS ionization mode). Adhere to MIRAGE guidelines for glycomics data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.